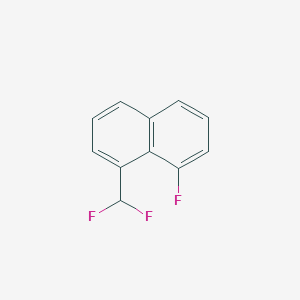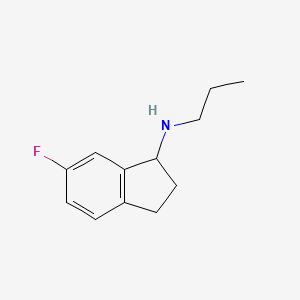
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a fluorine atom at the 6th position, a propyl group attached to the nitrogen atom, and an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoro-2,3-dihydro-1H-inden-1-one, which serves as the key intermediate.
Reductive Amination: The key intermediate is subjected to reductive amination using propylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the propyl group to the nitrogen atom.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the indane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of fully hydrogenated indane derivatives.
Substitution: Formation of various substituted indane derivatives depending on the reagents used.
Scientific Research Applications
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound is studied for its properties in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It is used in research to understand its interaction with biological targets and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The fluorine atom and the propyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include receptor binding, enzyme inhibition, or modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the propyl group, which may affect its biological activity and chemical properties.
N-propyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may influence its reactivity and interaction with molecular targets.
6-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
Uniqueness
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the propyl group, which together contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
284477-77-6 |
|---|---|
Molecular Formula |
C12H16FN |
Molecular Weight |
193.26 g/mol |
IUPAC Name |
6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H16FN/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h3,5,8,12,14H,2,4,6-7H2,1H3 |
InChI Key |
OIYBGGMZPJDQCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


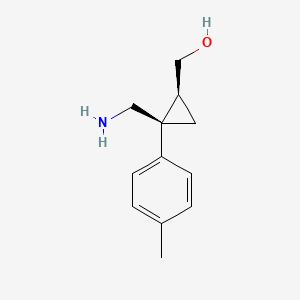
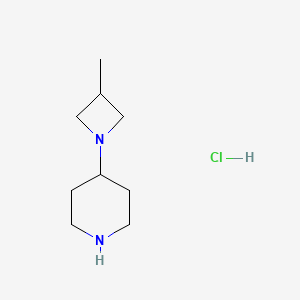

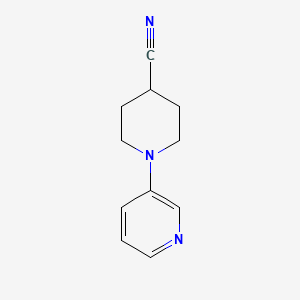
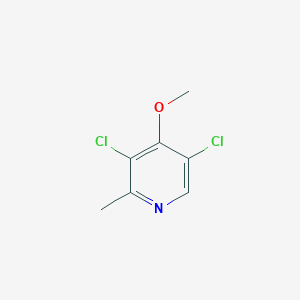

![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
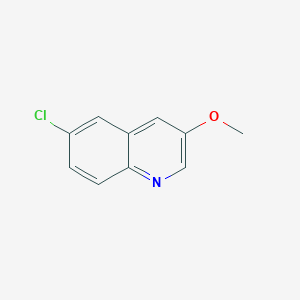
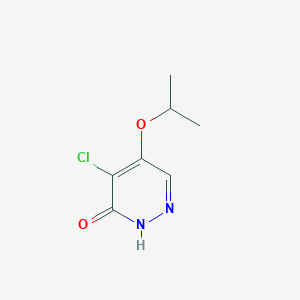
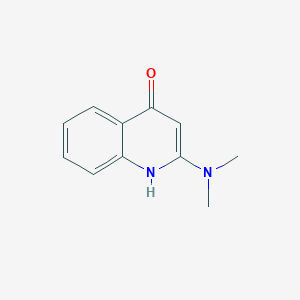
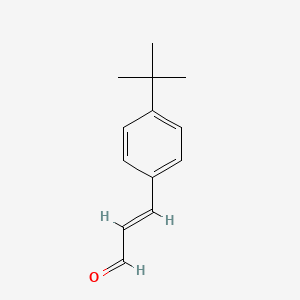
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)

